(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative with potential applications in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with a carboxylic acid group and a tert-butyl carbamate-protected amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure.
Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced derivatives like alcohols or aldehydes.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Pathways: Affecting biochemical pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
Cyclopropane-1-carboxylic acid: Lacks the tert-butyl carbamate-protected amine.
(1R,2R)-2-Aminoethylcyclopropane-1-carboxylic acid: Lacks the tert-butyl carbamate protection.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a carboxylic acid group and a tert-butyl carbamate-protected amine, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2R)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6(7-5-8(7)9(13)14)12-10(15)16-11(2,3)4/h6-8H,5H2,1-4H3,(H,12,15)(H,13,14)/t6?,7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPSRQWNZXVSNJ-ZHFSPANRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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